[(4-Ethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
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Overview
Description
(4-Ethoxyphenyl)sulfonylamine is an organic compound that features both sulfonyl and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxyphenyl)sulfonylamine typically involves the reaction of 4-ethoxyaniline with sulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with 1-ethyl-2-hydroxyethylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for nucleophilic substitution typically involve the use of alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides.
Scientific Research Applications
(4-Ethoxyphenyl)sulfonylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethoxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)sulfonylamine
- (4-Chlorophenyl)sulfonylamine
- (4-Bromophenyl)sulfonylamine
Uniqueness
(4-Ethoxyphenyl)sulfonylamine is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The ethoxy group can also affect the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
1154688-81-9 |
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Molecular Formula |
C12H19NO4S |
Molecular Weight |
273.35g/mol |
IUPAC Name |
4-ethoxy-N-(1-hydroxybutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H19NO4S/c1-3-10(9-14)13-18(15,16)12-7-5-11(6-8-12)17-4-2/h5-8,10,13-14H,3-4,9H2,1-2H3 |
InChI Key |
MOTPOGSKWAFYCT-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=CC=C(C=C1)OCC |
Origin of Product |
United States |
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